BIP-135

概要

説明

BIP-135 is a potent inhibitor of glycogen synthase kinase-3 (GSK3) found to be relatively selective for GSK-3β (21 nM) over GSK-3α with modest activity toward PKCβ (β1: 980 nM; β2: 219 nM), DYRK1B (590 nM), and PI3Kα (870 nM). this compound prolongs the median survival time of Δ7 SMA KO Mouse Model of Spinal Muscular Atrophy. GSK-3 inhibition emerged as an alternative therapeutic target for treating spinal muscular atrophy (SMA) when a number of GSK-3 inhibitors were shown to elevate survival motor neuron (SMN) levels in vitro and to rescue motor neurons when their intrinsic SMN level was diminished by SMN-specific short hairpin RNA (shRNA).

科学的研究の応用

酸化ストレスモデルにおける神経保護

BIP-135は、酸化ストレス誘発性神経変性のモデルにおいて神経保護剤として同定されています 。この応用は、神経変性疾患の研究において、酸化ストレスが神経損傷に関与していることを示す上で重要です。

脊髄性筋萎縮症(SMA)の治療

この化合物は、in vitroでの生存運動ニューロン(SMN)タンパク質レベルを増加させ、重度のSMA表現型を持つトランスジェニックマウスの生存期間の中央値を延長することによって、SMAの治療に有望であることが示されています 。この応用は、この衰弱性の遺伝性疾患に対する治療法を開発するために不可欠です。

グリコーゲンシンターゼキナーゼ-3(GSK-3)阻害

This compoundは、GSK-3αとGSK-3βに対してそれぞれIC50値が16 nMと21 nMである、強力で選択的なATP競合型GSK-3阻害剤として作用します 。GSK-3は様々な病理学的状態に関与しているため、この応用は治療介入において重要です。

選択的キナーゼ標的化

This compoundは、PKCβ、DYRK1B、PI3Kαなどの他のキナーゼよりもGSK-3βに対して選択的であるため、標的キナーゼ阻害研究に有用です 。この特異性は、治療的応用における標的外作用を最小限に抑えるために有利です。

ケミカルバイオロジーと薬理学研究

This compoundは、化学的に多様な低分子阻害剤として、様々な生物学的プロセスにおけるGSK-3の役割を理解するためのケミカルバイオロジーにおいて貴重なツールとなります 。また、より選択的で強力な阻害剤を開発することを目的とした薬理学的研究にも役立ちます。

創薬と開発

This compoundの特徴、特にその効力、選択性、神経保護効果は、神経変性疾患やGSK-3の調節不全に関連する状態を標的とした創薬と開発の取り組みにおいて有望な候補として位置付けています .

生物医学研究ツール

This compoundは、病気の根本にある分子メカニズムを調査し、同様の特性を持つ潜在的な治療薬をスクリーニングするために、生物医学研究における研究ツールとして使用されます .

作用機序

Target of Action

The primary targets of BIP-135 are GSK-3α and GSK-3β , two homologous isoforms of Glycogen synthase kinase-3 (GSK-3) . GSK-3 is a member of the serine/threonine kinase family and regulates a diverse array of intracellular processes through the phosphorylation of its protein substrates .

Mode of Action

This compound acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of GSK-3 . It has IC50s of 16 nM and 21 nM for GSK-3α and GSK-3β, respectively .

Biochemical Pathways

GSK-3 is involved in various signaling pathways, including the PI3K/Akt mediated apoptosis cascade . Inhibition of GSK-3 by this compound can lead to the elevation of survival motor neuron (SMN) levels in certain cell types .

Result of Action

This compound has been shown to increase the survival motor neuron (SMN) protein levels at a dose of 25 μM in human SMA fibroblasts . It also exhibits a neuroprotective effect .

生化学分析

Biochemical Properties

BIP-135 plays a crucial role in biochemical reactions by inhibiting the activity of GSK-3, a serine/threonine kinase involved in various intracellular processes. GSK-3 has two isoforms, GSK-3α and GSK-3β, both of which are targeted by this compound with high affinity (IC50 values of 16 nM and 21 nM, respectively) . The compound also exhibits modest activity towards other kinases such as PKCβ, DYRK1B, and PI3Kα . By inhibiting GSK-3, this compound modulates the phosphorylation of its protein substrates, thereby influencing numerous cellular pathways.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In human SMA fibroblasts, this compound increases the levels of survival motor neuron (SMN) protein, which is crucial for motor neuron function . The compound also demonstrates neuroprotective properties in models of oxidative stress-induced neurodegeneration . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating GSK-3 activity.

Molecular Mechanism

The molecular mechanism of this compound involves its selective and ATP-competitive inhibition of GSK-3. By binding to the ATP-binding site of GSK-3, this compound prevents the phosphorylation of downstream substrates, thereby altering various signaling pathways . This inhibition leads to increased SMN protein levels, which is particularly beneficial in the context of SMA . Furthermore, this compound’s interaction with GSK-3 affects gene expression and cellular metabolism, contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and well-tolerated in animal models, with no significant toxicity or adverse effects reported . Long-term studies have shown that this compound can prolong the median survival time of SMA model mice, indicating its potential for sustained therapeutic benefits . Additionally, the stability and degradation of this compound in vitro and in vivo have been studied to ensure its efficacy over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dose of 25 μM, this compound significantly increases SMN protein levels in human SMA fibroblasts . Higher concentrations may exhibit a bell-shaped dose-response curve due to some toxicity . In animal studies, this compound has been shown to be well-tolerated, with no decrease in body weight observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to GSK-3 inhibition. By modulating the activity of GSK-3, this compound influences various metabolic processes, including glycogen synthesis and glucose metabolism . The compound’s interaction with GSK-3 also affects the phosphorylation status of key metabolic enzymes, thereby altering metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. This compound is likely transported via specific transporters or binding proteins that facilitate its cellular uptake and distribution . Once inside the cells, this compound accumulates in specific compartments where it exerts its inhibitory effects on GSK-3. The localization and accumulation of this compound are essential for its activity and function.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with GSK-3 and other biomolecules . Post-translational modifications and targeting signals may influence the subcellular localization of this compound, ensuring its precise action within the cell.

特性

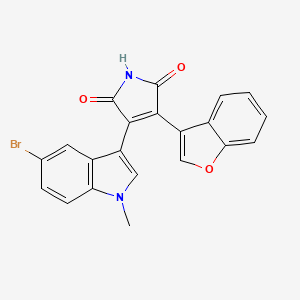

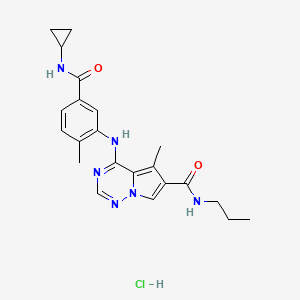

IUPAC Name |

3-(1-benzofuran-3-yl)-4-(5-bromo-1-methylindol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13BrN2O3/c1-24-9-14(13-8-11(22)6-7-16(13)24)18-19(21(26)23-20(18)25)15-10-27-17-5-3-2-4-12(15)17/h2-10H,1H3,(H,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQJCKAXFJBYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)Br)C3=C(C(=O)NC3=O)C4=COC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

941575-71-9 | |

| Record name | 941575-71-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

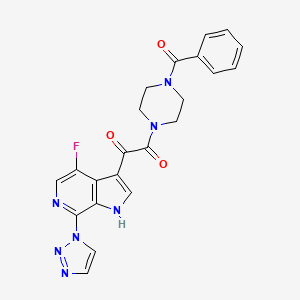

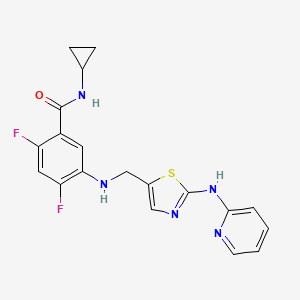

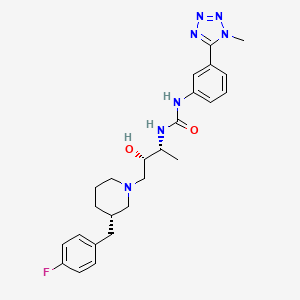

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide](/img/structure/B1667220.png)

![4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B1667229.png)

![3-chloro-4-[(E)-2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid](/img/structure/B1667231.png)

![5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1667232.png)

![6-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl]pyridine-3-carboxylic acid](/img/structure/B1667235.png)